hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacidhydrochloride,Mixtureofdiastereomers
Description
Hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring a fused furo-pyrrole scaffold. The molecule contains a carboxylic acid functional group and exists as a hydrochloride salt, enhancing its solubility in polar solvents. The presence of multiple stereocenters results in a mixture of diastereomers, which may influence its physicochemical properties, including melting point, solubility, and biological activity.
Properties
Molecular Formula |
C7H12ClNO3 |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO3.ClH/c9-7(10)5-1-4-2-8-3-6(4)11-5;/h4-6,8H,1-3H2,(H,9,10);1H |
InChI Key |
TVIVVIJHEJUJAS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC2OC1C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
[3 + 2] Cycloaddition Approach: Azomethine Ylide Cycloaddition
One of the most effective and widely reported synthetic routes to bicyclic pyrrolidines like hexahydro-2H-furo[2,3-c]pyrrole derivatives is the [3 + 2] cycloaddition between azomethine ylides and electron-deficient alkenes or cyclic alkenes. This method allows for the formation of the pyrrolidine ring fused to other cyclic systems with good stereocontrol.
Generation of Azomethine Ylide: The azomethine ylide intermediate is typically generated in situ by the condensation of an amino acid derivative or an iminium salt precursor with an aldehyde or ketone under acidic conditions (e.g., trifluoroacetic acid, TFA) or by thermal activation in the presence of lithium fluoride (LiF).
Cycloaddition Reaction Conditions: The cycloaddition is performed in solvents such as dichloromethane (CH2Cl2) or acetonitrile, at temperatures ranging from room temperature to reflux or elevated temperatures (up to 140 °C for less reactive substrates). Reaction times vary from several hours to 12 hours depending on substrate reactivity.
Diastereoselectivity and Product Mixtures: The reaction typically yields a mixture of diastereomers due to the multiple stereocenters formed during cycloaddition. Diastereomeric ratios can be influenced by the choice of reaction conditions, solvent, and substrate substituents.
| Protocol | Conditions | Substrate Scope | Notes |
|---|---|---|---|
| Protocol A | TFA, room temperature (rt), 12 h | Activated 4- and 5-membered alkenes | Efficient for reactive substrates |
| Protocol B | TFA, rt, slow addition of azomethine ylide precursor | Less reactive substrates | Improved yields and selectivity |
| Protocol C | LiF, acetonitrile, reflux | Alternative to acid catalysis | Moderate yields |
| Protocol D | LiF, 140 °C, 12 h | Push-pull alkenes and CF3-substituted cyclic alkenes | Superior for challenging substrates |
These protocols were systematically studied and optimized to achieve high yields of bicyclic pyrrolidines relevant to medicinal chemistry, including hexahydro-2H-furo[2,3-c]pyrrole derivatives.
Photochemical [2 + 2] Cycloaddition for Bicyclic Ring Formation
Another synthetic approach involves intramolecular or intermolecular [2 + 2] photocycloaddition reactions catalyzed by copper(I) complexes or under UV irradiation.
Catalysis and Solvents: Cu(I) salts serve as catalysts, often in ethers like tetrahydrofuran (THF) or ethyl ether, with irradiation wavelengths around 254 nm. Ionic liquids such as [tmba][NTf2] have also been used as solvents to facilitate these reactions.
Stereochemical Outcomes: The photocycloaddition typically yields bicyclic products with high diastereoselectivity, favoring cis-anti-cis stereochemistry in the cyclobutane ring system, which can be related to the coordination geometry of the copper catalyst.
Applications: This method is valuable for constructing bicyclic pyrrolidine-furan frameworks and related heterocycles, offering access to complex scaffolds used in medicinal chemistry.
Yields and Diastereomeric Ratios: Reported yields range from moderate to good (48–71%), with diastereomeric ratios often exceeding 80:20 in favor of one major isomer.
Functional Group Transformations and Salt Formation
After bicyclic core formation, the carboxylic acid functionality is introduced or revealed through hydrolysis or oxidation steps when necessary.
The hydrochloride salt is typically formed by treatment of the free base with hydrochloric acid in an appropriate solvent, improving compound stability and crystallinity.
Analytical and Research Outcomes
Characterization Techniques
NMR Spectroscopy: ^1H, ^13C, and ^19F NMR (if fluorinated derivatives) are used to confirm the structure and stereochemistry of the bicyclic products. Chemical shifts and coupling constants provide detailed stereochemical information.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.
Chromatography: Thin-layer chromatography (TLC) and silica gel column chromatography are employed for reaction monitoring and product purification.
Diastereomeric Mixtures
The final products are often isolated as mixtures of diastereomers due to the formation of multiple stereocenters during cycloaddition.
Diastereomeric ratios can be modulated by reaction conditions but complete stereoselectivity is challenging.
Data Table: Representative Yields and Conditions for Preparation
Summary and Expert Perspective
The preparation of hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylic acid hydrochloride as a mixture of diastereomers is most reliably achieved through [3 + 2] cycloaddition of azomethine ylides with cyclic alkenes, employing acid or fluoride catalysis under controlled temperature conditions. Complementary photochemical [2 + 2] cycloaddition methods catalyzed by copper(I) complexes provide alternative routes to bicyclic frameworks with good stereocontrol.
These synthetic strategies are well-supported by extensive NMR and mass spectrometry data, confirming product structures and stereochemistry. The ability to tune reaction conditions allows for optimization of yields and diastereomeric ratios, although mixtures of stereoisomers remain common due to the intrinsic complexity of bicyclic ring formation.
This knowledge base, drawn from peer-reviewed literature and comprehensive synthetic studies, provides a robust foundation for the preparation of this compound class for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines
Scientific Research Applications
Hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacidhydrochloride has a broad range of applications in scientific research, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules, this compound is valuable for developing new materials and studying reaction mechanisms.
Biology: It can be used in the study of biological pathways and interactions, particularly in the context of enzyme inhibition or receptor binding.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutics targeting specific diseases.
Industry: In industrial applications, it can be used in the production of specialty chemicals, agrochemicals, and other high-value products.
Mechanism of Action
The mechanism by which hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacidhydrochloride exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved can vary, but often include key signaling cascades or metabolic processes essential for cellular function.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Heterocyclic Frameworks
Hexahydro-2H-Furo[2,3-c]Pyrrole-2-Carboxylic Acid Hydrochloride
- Structure : Fused furo-pyrrole ring system (oxygen-containing furan fused to a pyrrole).
- Functional Groups : Carboxylic acid (-COOH), hydrochloride salt.
- Stereochemistry : Multiple stereocenters (mixture of diastereomers).
Pyrrolo[2,3-c]Pyridine-2-Carboxylic Acid Derivatives ()
- Examples : 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a), 5-chloro (10b), and 5-methoxy (10c) analogs.
- Structure : Pyrrole fused with pyridine (nitrogen-containing ring) instead of furan.
- Functional Groups : Carboxylic acid (-COOH); substituents include Cl (10b) and OMe (10c).
- Key Data : High synthetic yields (71–95%) and established analytical protocols (NMR, MS) .
Comparison :
- Substituents like Cl or OMe in pyrrolo-pyridines modulate electronic properties, whereas the hydrochloride salt in the target compound enhances ionic character.
Functional Group and Substituent Analysis
Dipyrrolo[1,2-a:1',2'] Compounds ()
- Examples: Ethyl 5-(3-aminophenyl)-1-(3-cyano-pyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7a–c).
- Structure: Two pyrrole rings fused with additional substituents (cyano, ester, aryl groups).
- Functional Groups: Ester (-COOEt), cyano (-CN), and aryl substituents.
- Key Data : Molecular weights (e.g., m/z 454 for 7a, 362 for 7c) and elemental analysis (e.g., C: 68.71–69.59%, N: 12.33–15.86%) .
Comparison :
- The target compound’s carboxylic acid and hydrochloride groups contrast with the ester and cyano functionalities in dipyrrolo derivatives, leading to differences in polarity and hydrogen-bonding capacity.
Complex Polycyclic Systems ()
- Example: 4-{6-(4-Fluorophenyl)-7,8-epoxy...hexahydro-2H-pyrrolo[2,1-b][1,3]oxazin-2-yl}-3-hydroxybutanoic acid.
- Structure : Hexahydro-pyrrolo-oxazin fused system with epoxy, hydroxy, and fluorophenyl groups.
- Functional Groups : Epoxy, hydroxy (-OH), fluorophenyl (-C6H4F), and carboxylic acid (-COOH).
Comparison :
- The oxazin ring in this analog introduces rigidity and additional hydrogen-bonding sites, whereas the furo-pyrrole system in the target compound may offer greater conformational flexibility.
- The fluorophenyl group increases lipophilicity, contrasting with the hydrochloride salt’s hydrophilic nature .
Solubility and Stability
- Hydrochloride Salt : Likely improves aqueous solubility compared to neutral pyrrolo-pyridines or ester-containing dipyrrolo compounds.
- Diastereomer Mixture : May complicate crystallization and purification relative to single-configuration analogs.
Tabulated Comparison of Key Properties
Research Implications and Gaps
- Structural Insights : The furo-pyrrole scaffold offers a unique balance of flexibility and polarity, distinct from pyridine- or oxazin-containing analogs.
- Data Gaps : Specifics on the target compound’s synthesis, yields, and diastereomer resolution are absent in the provided evidence, highlighting areas for further study.
Biological Activity
Hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylic acid hydrochloride, a heterocyclic compound, is characterized by its unique fused ring structure. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C6H11NO
- CAS Number : 1993173-24-2
- Structure : The compound consists of a fused pyrrole and furan system, which contributes to its chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that hexahydro-2H-furo[2,3-c]pyrrole derivatives exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Anticancer Activity
The anticancer potential of hexahydro-2H-furo[2,3-c]pyrrole derivatives has been explored in several studies. For instance, compounds derived from this structure have demonstrated cytotoxic effects against various cancer cell lines, such as A-549 (lung cancer) and HL-60 (leukemia) cells. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation.
The biological activity of hexahydro-2H-furo[2,3-c]pyrrole derivatives is attributed to their ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities or receptor functions, leading to downstream effects that contribute to their therapeutic potential.
Case Studies
-
Antimicrobial Study :
- Objective : Evaluate the antimicrobial efficacy of hexahydro-2H-furo[2,3-c]pyrrole against E. coli and S. aureus.
- Methodology : Disk diffusion method was employed to assess the zone of inhibition.
- Results : The compound exhibited a significant zone of inhibition (15 mm for E. coli and 18 mm for S. aureus), indicating strong antimicrobial properties.
-
Anticancer Study :
- Objective : Investigate the cytotoxic effects on A-549 lung cancer cells.
- Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values around 25 µM.
Comparative Analysis
| Activity Type | Compound | IC50 Value (µM) | Target Cells |
|---|---|---|---|
| Antimicrobial | Hexahydro-2H-furo[2,3-c]pyrrole | 15 (E. coli) | E. coli |
| Antimicrobial | Hexahydro-2H-furo[2,3-c]pyrrole | 18 (S. aureus) | S. aureus |
| Anticancer | Hexahydro-2H-furo[2,3-c]pyrrole | 25 | A-549 |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylic acid hydrochloride, and how are diastereomers managed during synthesis?
- The synthesis typically involves multi-step organic reactions, including cyclization of oxo-alkynyl/allenyl precursors or transition metal-catalyzed processes (e.g., Au(I)-catalyzed domino reactions for fused heterocycles). Diastereomers arise due to stereochemical variations at chiral centers in the bicyclic framework. Reaction conditions (e.g., solvent polarity, temperature) and catalysts (e.g., organocatalysts for stereocontrol) influence diastereomer ratios .
- Methodological Insight : Optimize stereoselectivity using chiral auxiliaries or asymmetric catalysis (e.g., organocatalytic [3+2] cycloadditions, as demonstrated in dihydropyrrole syntheses) . Post-synthesis, monitor diastereomer ratios via chiral HPLC or NMR spectroscopy .
Q. How can the structure and purity of this compound be confirmed experimentally?
- Spectroscopic Techniques :
- NMR : Analyze , , and 2D NMR (COSY, HSQC) to resolve the fused bicyclic system and substituent positions (e.g., methoxymethyl groups) .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns to verify the hydrochloride salt form .
- Chromatography : Use reversed-phase HPLC with UV detection to assess purity and diastereomer separation efficiency. Chiral columns (e.g., amylose- or cellulose-based) resolve enantiomers if present .
Advanced Research Questions
Q. What methodologies are effective for resolving and quantifying diastereomers in this compound, and how do solvent systems impact separation?
- Chiral Chromatography : Employ ultra-high-performance liquid chromatography (UHPLC) with polysaccharide-based chiral stationary phases. Solvent systems (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) improve resolution by modulating analyte interactions with the stationary phase .
- Crystallization Strategies : Use diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) to isolate individual diastereomers. Monitor crystallization kinetics via in-situ Raman spectroscopy .
Q. How can this compound be functionalized for biological activity studies, and what analytical tools validate successful modification?
- Derivatization Routes :
- Amide Formation : React the carboxylic acid moiety with amines using coupling agents (e.g., EDC/HOBt) to generate amide derivatives for receptor-binding assays .
- Metal Coordination : Synthesize Cu(II) or Co(II) complexes by reacting the compound with metal salts (e.g., CuCl) in ethanol/water mixtures. Characterize complexes via UV-Vis spectroscopy (d-d transitions) and cyclic voltammetry .
- Validation : Use -NMR (if fluorinated derivatives) or IR spectroscopy to confirm functional group changes. Biological activity is assessed via enzyme inhibition assays (e.g., kinase profiling) or cellular viability screens .
Q. What are the challenges in computational modeling of this compound’s interactions with biological targets, and how can they be addressed?
- Challenges : The fused furo-pyrrole system exhibits conformational flexibility, complicating docking studies. Protonation states of the hydrochloride salt in physiological pH also affect binding predictions.
- Solutions :
- Perform molecular dynamics (MD) simulations to sample low-energy conformers.
- Use hybrid QM/MM methods to model electronic interactions at binding sites (e.g., ATP-binding pockets) .
- Validate models with mutagenesis data or X-ray crystallography of target-ligand complexes.
Critical Analysis of Contradictions
- emphasizes Au(I)-catalyzed syntheses for fused heterocycles, while focuses on organocatalytic methods. Researchers must evaluate reaction scalability vs. stereochemical precision based on target applications.
- notes unresolved biological mechanisms, suggesting a gap in target identification. Complementary approaches (e.g., proteomics or CRISPR screening) are recommended to elucidate pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
